7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline backbone substituted with a chlorine atom at the 7-position and a phenyl group at the 1-position. This compound belongs to the tetrahydroisoquinoline class, which is widely studied for its pharmacological and material science applications. The synthesis of related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline (IQL), involves acylation of β-phenylethylamine with benzoyl chloride followed by cyclization using polyphosphoric acid and subsequent reduction steps . The addition of a chlorine substituent likely modifies electronic properties and biological activity compared to non-halogenated analogs.
Properties
Molecular Formula |
C15H14ClN |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2 |
InChI Key |
NNTDWJOCRYGCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline generally proceeds through:
- Formation of key intermediates such as 7-chloro-substituted dihydroisoquinoline or related ketone derivatives.
- Cyclization reactions to construct the tetrahydroisoquinoline ring system.
- Introduction of the phenyl substituent at the 1-position via reductive amination or related reduction steps.
- Chlorination or use of chlorinated precursors to install the 7-chloro substituent.
Stepwise Preparation Method from Patent CN101851200A (Adapted for 7-Chloro Derivative)
Although this patent primarily details the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the methodology can be adapted for the 7-chloro derivative by starting from appropriately chlorinated precursors.
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 2.1 | Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide | β-phenylethylamine, benzoyl chloride, non-polar solvent, organic base, 0-80°C, <5 h | High yield; molar ratios: solvent:amine = 5-15:1, base:amine = 1-5:1, benzoyl chloride:amine = 1-3:1 |
| 2.2 | Cyclization of N-phenethyl-benzamide to 1-phenyl-3,4-dihydroisoquinoline | Polyphosphoric acid, 130-150°C, 3 h | Yield ~70%; product melting point 100°C |
| 2.3 | Reduction of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Sodium borohydride, 0°C, 16 h; acid work-up with HCl, extraction | Yield ~85%; melting point 101-110°C |
Note: For the 7-chloro derivative, chlorinated analogs of starting materials (e.g., 7-chloro-β-phenylethylamine or chlorinated benzoyl chloride) would be employed to introduce chlorine at the 7-position.
Specific Preparation of 7-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives (Patent CN103601678B)
This patent provides a detailed synthetic route to 7-chloro-substituted tetrahydro heterocycles closely related to the target compound, involving the following key steps:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 3.1 | Synthesis of 4-(4-chloroanilino)-4-ketobutyric acid | 4-chloroaniline + succinic anhydride, reflux 4-8 h | Solid isolated by filtration after acidification |
| 3.2 | Formation of 7-chloro-3,4-tetrahydrobenzo[b]azatropylidene-2,5-diketone | Reaction with aluminum chloride in ethylene dichloride, 55-70°C, 4-6 h; acid quench and extraction | Controlled AlCl3 equivalents critical for reaction rate and work-up |
| 3.3 | Ketal formation of diketone with ethylene glycol | Toluene or dimethylbenzene, reflux 6-8 h, acid catalysis | Organic phase isolated and concentrated |
| 3.4 | Reduction to 7-chloro-1,2,3,4-tetrahydrobenzo[b]azatropylidene-5-ketone | Sodium borohydride and boron trifluoride etherate in tetrahydrofuran, 10-55°C, 10-12 h; acid quench and filtration | Solid purified by washing and filtration |
This sequence illustrates the preparation of 7-chloro-substituted tetrahydro heterocycles via Friedel-Crafts type acylation, ketal formation, and reductive steps. The use of chlorinated aniline precursors ensures the chlorine atom is incorporated at the 7-position.
Alternative Synthetic Routes and Catalytic Methods
Recent literature reports alternative synthetic strategies for tetrahydroisoquinoline derivatives, which can be adapted for 7-chloro-1-phenyl derivatives:
Bischler–Napieralski Cyclization: Cyclization of β-phenylethylamine derivatives with acid chlorides under dehydrating conditions to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines. This method allows for substitution at various positions by using substituted aromatic precursors.
Asymmetric Transfer Hydrogenation (ATH): Catalytic hydrogenation using chiral catalysts (e.g., Ru-based complexes) to obtain enantioenriched tetrahydroisoquinolines. This is particularly relevant when stereochemistry is important for biological activity.
Multicomponent Reactions (MCR): One-pot syntheses involving aldehydes, amines, and other components to rapidly assemble substituted tetrahydroisoquinolines, potentially including chlorinated analogs.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acylation + Polyphosphoric Acid Cyclization + Reduction | Classical, well-established; uses β-phenylethylamine and benzoyl chloride | High yield, scalable, industrializable | Requires chlorinated starting materials for 7-chloro derivative |
| Friedel-Crafts Acylation with AlCl3 + Ketalization + Reduction | Enables introduction of chlorine via chlorinated aniline; Friedel-Crafts conditions | Effective for 7-chloro substitution; good control over substitution | Requires careful control of AlCl3 equivalents; multi-step |
| Bischler–Napieralski Cyclization + ATH Catalysis | Enables stereoselective synthesis; adaptable to various substitutions | High enantioselectivity; suitable for medicinal chemistry | Requires specialized catalysts; more complex |
| Multicomponent Reactions | Rapid assembly; flexible substitution patterns | Efficient for library synthesis | May have lower selectivity; less control over substitution |
Summary Table of Key Preparation Steps for 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | 7-chloro-β-phenylethylamine or 7-chlorobenzoyl chloride | Starting material preparation | Commercial or synthesized | Essential for 7-chloro substitution |
| 2 | N-(7-chloro-phenethyl)-benzamide | Acylation | Non-polar solvent, organic base, 0-80°C | High yield |
| 3 | 7-chloro-1-phenyl-3,4-dihydroisoquinoline | Cyclization (polyphosphoric acid or AlCl3) | 130-150°C, 3-6 h | Moderate to high yield |
| 4 | 7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Reduction | Sodium borohydride or catalytic hydrogenation | High yield, purity confirmed |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines .
Scientific Research Applications
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and infectious diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Positional Isomers and Halogenated Derivatives
- 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0): Shares the same molecular formula (C₁₅H₁₄ClN) but differs in chlorine substitution at the 6-position instead of 5. Molecular weight: 243.73 g/mol; used in pharmaceutical research . Structural variation impacts receptor binding and metabolic stability.
- 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5): Molecular formula: C₁₀H₁₂ClN; molecular weight: 181.66 g/mol. Replaces the phenyl group with a methyl group, reducing steric bulk and altering lipophilicity (predicted logP: 2.89) .
- (R)-(+)-6-Chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 115514-85-7): Features a hydroxyl group at the 7-position alongside chlorine at 4.
Non-Halogenated Derivatives
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (IQL): Base structure without chlorine; synthesized via acylation and cyclization . Lacks the electron-withdrawing chlorine, leading to differences in reactivity and pharmacokinetics.
- CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline]: Substituted with dihydroxy and naphthylmethyl groups.
Pharmacological and Functional Comparisons
*Hypothesized due to structural similarity to neuroactive tetrahydroisoquinolines (e.g., MPTP derivatives).
Physicochemical Properties
*Calculated based on analog data.
Biological Activity
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 7-Cl-THIQ, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
1. Overview of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
7-Cl-THIQ is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their pharmacological potential. The presence of the chloro group at the 7-position enhances its interaction with biological targets, making it a subject of various pharmacological studies.
The biological activity of 7-Cl-THIQ is attributed to its ability to interact with multiple molecular targets:
- Receptor Modulation : 7-Cl-THIQ can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. This includes interactions with dopamine and opioid receptors, which are critical in neuropharmacology .
- Cytotoxicity : In vitro studies have shown that 7-Cl-THIQ exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis and disrupts cell cycle progression, particularly in MCF-7 breast cancer cells .
3.1 Anticancer Activity
Research indicates that 7-Cl-THIQ demonstrates significant anticancer properties:
- Cell Viability : Studies have reported that 7-Cl-THIQ reduces cell viability in cancer cell lines such as MCF-7 and HCT116 with IC50 values indicating potent activity .
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased mitochondrial dysfunction in cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.41 | Apoptosis induction |
| HCT116 | 9.71 | Cell cycle arrest |
3.2 Antibacterial Activity
7-Cl-THIQ has also been evaluated for its antibacterial properties:
- Activity Spectrum : It shows effective inhibition against various bacterial strains including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) ranges from 40 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
3.3 Neuroprotective Effects
The neuroprotective potential of 7-Cl-THIQ has been explored in models of neurodegenerative diseases:
- Mechanism : The compound may exert protective effects against oxidative stress and inflammation, which are critical in conditions like Alzheimer’s disease .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of 7-Cl-THIQ in preclinical models:
- Anticancer Efficacy : A study demonstrated that treatment with 7-Cl-THIQ led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .
- Neuroprotection : In animal models of Parkinson's disease, administration of 7-Cl-THIQ resulted in improved motor function and reduced neuroinflammation markers .
- Toxicity Profile : Toxicological assessments indicate that while exhibiting therapeutic effects, 7-Cl-THIQ maintains a favorable safety profile with no significant acute toxicity observed at therapeutic doses .
5. Conclusion
The compound 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline represents a promising candidate for further pharmacological development due to its diverse biological activities including anticancer and antibacterial properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.
Q & A
Basic: What are the standard synthetic routes for 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted benzaldehydes and amines. For example, intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine can undergo intramolecular cyclization under heat to form the tetrahydroisoquinoline core . Optimization includes:
- Temperature control : Elevated temperatures (80–120°C) enhance cyclization efficiency.
- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) can accelerate ring closure.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
Evidence from analogous compounds suggests that substituent positioning (e.g., chloro at C7) requires precise stoichiometry to avoid byproducts .
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the phenyl group).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–C bond lengths ~1.50 Å in the tetrahydro ring) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 258.1).
For chiral centers, circular dichroism (CD) or chiral HPLC may be required to confirm enantiopurity.
Basic: What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to known isoquinoline inhibitors .
Dose-response curves (0.1–100 µM) and IC50 calculations are critical for potency evaluation.
Advanced: How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of tetrahydroisoquinoline derivatives?
Methodological Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., axial vs. equatorial attack during cyclization). To address this:
- Crystallographic Validation : Compare experimental X-ray data (e.g., C7-Cl bond orientation) with computational models (DFT calculations) .
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce specific stereochemistry.
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates (e.g., lower temps favor kinetic products).
Advanced: What strategies exist for modulating the electronic environment of the tetrahydroisoquinoline core to enhance receptor binding?
Methodological Answer:
- Substituent Engineering : Electron-withdrawing groups (e.g., -NO2 at C7) increase electrophilicity, while electron-donating groups (e.g., -OCH3) enhance π-π stacking .
- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl (-CF3) to improve lipophilicity and metabolic stability.
- Conformational Restriction : Introduce fused rings (e.g., quinoline) to lock the core into receptor-compatible geometries.
Advanced: How should structure-activity relationship (SAR) studies be designed when varying substituents on the tetrahydroisoquinoline scaffold?
Methodological Answer:
- Systematic Variation : Synthesize derivatives with incremental changes (e.g., C1-phenyl vs. C1-alkyl) to isolate substituent effects .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds at C7-Cl) through docking studies.
For alkyl chain derivatives (C6–C17), evaluate chain length effects on membrane permeability using logP calculations and PAMPA assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
